N-cyclopentyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-12-21-18-19(28-12)17(13-6-5-9-15(10-13)27-2)23-24(20(18)26)11-16(25)22-14-7-3-4-8-14/h5-6,9-10,14H,3-4,7-8,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYAVYSTYXQODG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3CCCC3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The thiazolo[4,5-d]pyridazin core distinguishes this compound from other heterocyclic systems, such as benzo[b][1,4]oxazin derivatives (e.g., compounds in ), which exhibit oxazinone and oxadiazole moieties.
Substituent Effects
- Position 7 Substituents: The 3-methoxyphenyl group in the target compound introduces electron-donating methoxy groups, which may enhance solubility and influence metabolic stability.
- Acetamide Side Chain :
Physicochemical Properties
While exact data for the target compound are unavailable, molecular weight and polarity can be inferred:
- The 3-methoxyphenyl substituent likely increases molecular weight (~20–30 Da) compared to thienyl analogs.
- The cyclopentyl group may reduce aqueous solubility relative to aromatic acetamide side chains.
Data Table: Structural and Hypothetical Property Comparison
Molecular weights estimated from structural formulas.
*logP values predicted using fragment-based methods.
Research Findings and Implications
- Synthetic Methods : The target compound’s synthesis may parallel ’s use of cesium carbonate and DMF for coupling reactions, though specific protocols remain unconfirmed .
- Biological Activity : Structural analogs like the chlorophenyl-thienyl derivative () are often screened for kinase inhibition. The 3-methoxyphenyl group in the target compound could modulate selectivity for specific enzymatic targets .
Q & A
Q. What are the optimal synthetic routes for N-cyclopentyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?
The synthesis involves multi-step reactions starting with thiazolo-pyridazine core formation. Key steps include:
- Thiazole ring construction : Use phosphorus pentasulfide (P₄S₁₀) to cyclize precursor thioureas under reflux conditions (e.g., toluene, 110°C, 6–8 hours) .
- Acetamide coupling : React the thiazolo-pyridazine intermediate with cyclopentylamine using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., 3-methoxyphenyl at C7, methyl at C2) and acetamide linkage. Look for characteristic shifts: thiazole protons (~δ 7.5–8.5 ppm), methoxy groups (~δ 3.8 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns to verify molecular formula (e.g., C₂₁H₂₃N₃O₃S) .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Focus on the thiazolo-pyridazine core’s π-π stacking with aromatic residues and acetamide hydrogen bonding .
- MD simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze root-mean-square deviation (RMSD) to identify conformational changes .
Q. What experimental strategies resolve contradictions in biological activity data across analogs?
- Comparative SAR studies : Test the compound against analogs (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) in standardized assays (e.g., IC₅₀ in cancer cell lines). Structural differences often explain potency variations .
- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended interactions that may confound initial activity reports .
Q. How to optimize reaction yields when scaling up synthesis?
- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors. For example, increasing EDCI concentration from 1.2 to 1.5 equivalents improves acetamide coupling yields by 15% .
- Continuous flow chemistry : Implement microreactors for thiazole cyclization to enhance heat transfer and reduce side-product formation .
Methodological Challenges and Solutions
Q. Why does the compound exhibit poor solubility, and how can this be addressed?
- Solubility analysis : Determine logP (e.g., using HPLC) to confirm hydrophobicity (predicted logP ~3.5). Poor solubility (<10 µg/mL in PBS) is common in thiazolo-pyridazine derivatives due to planar aromatic cores .
- Formulation strategies : Develop nanoemulsions (e.g., PEGylated liposomes) or co-crystals with succinic acid to enhance bioavailability .
Q. How to validate the compound’s stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
